molecular formula C16H20N2O3S2 B2803140 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034464-30-5

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2803140
CAS No.: 2034464-30-5
M. Wt: 352.47
InChI Key: GLBKTGNWKSTYQI-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[b]thiophene core, a piperidine ring, and a methylsulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the piperidine ring, and the attachment of the methylsulfonyl group. Common synthetic routes may involve:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and suitable electrophiles.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds with similar benzo[b]thiophene cores, such as benzo[b]thiophene-2-carboxylic acid and its derivatives.

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxamide and its derivatives.

    Methylsulfonyl Derivatives: Compounds with similar methylsulfonyl groups, such as methylsulfonylmethane (MSM) and its derivatives.

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-23(20,21)18-8-6-12(7-9-18)11-17-16(19)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12H,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBKTGNWKSTYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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